Cas no 2877653-32-0 (2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)

2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide structure
2877653-32-0 structure
Product name:2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
CAS No:2877653-32-0
MF:C22H30N4O2
MW:382.499205112457
CID:5309312
PubChem ID:165432255

2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • AKOS040887883
    • F6830-8360
    • 2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
    • 2877653-32-0
    • 1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-4-piperidineacetamide
    • Inchi: 1S/C22H30N4O2/c1-15-13-16(2)23-22-19(15)3-4-20(25-22)26-9-5-17(6-10-26)14-21(27)24-18-7-11-28-12-8-18/h3-4,13,17-18H,5-12,14H2,1-2H3,(H,24,27)
    • InChI Key: AQFKMWVFZYDTPS-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC3C(N=2)=NC(C)=CC=3C)CCC(CC(NC2CCOCC2)=O)CC1

Computed Properties

  • Exact Mass: 382.23687621g/mol
  • Monoisotopic Mass: 382.23687621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 628.9±55.0 °C(Predicted)
  • pka: 15.44±0.20(Predicted)

2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6830-8360-75mg
2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877653-32-0
75mg
$312.0 2023-09-07
Life Chemicals
F6830-8360-5μmol
2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877653-32-0
5μmol
$94.5 2023-09-07
Life Chemicals
F6830-8360-1mg
2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877653-32-0
1mg
$81.0 2023-09-07
Life Chemicals
F6830-8360-20μmol
2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877653-32-0
20μmol
$118.5 2023-09-07
Life Chemicals
F6830-8360-10mg
2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877653-32-0
10mg
$118.5 2023-09-07
Life Chemicals
F6830-8360-50mg
2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877653-32-0
50mg
$240.0 2023-09-07
Life Chemicals
F6830-8360-2mg
2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877653-32-0
2mg
$88.5 2023-09-07
Life Chemicals
F6830-8360-5mg
2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877653-32-0
5mg
$103.5 2023-09-07
Life Chemicals
F6830-8360-4mg
2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877653-32-0
4mg
$99.0 2023-09-07
Life Chemicals
F6830-8360-15mg
2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide
2877653-32-0
15mg
$133.5 2023-09-07

2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide Related Literature

Additional information on 2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide

Introduction to 2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide (CAS No. 2877653-32-0)

2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2877653-32-0, represents a fusion of advanced structural motifs that make it a promising candidate for further investigation in medicinal chemistry. The presence of a 5,7-dimethyl-1,8-naphthyridine core appended to a piperidine scaffold, further modified by an oxanaphthalene moiety at the amide nitrogen, endows this molecule with a rich chemical diversity and potential biological activity.

The structural complexity of 2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide is not merely an academic curiosity but also a strategic design choice that could influence its pharmacokinetic and pharmacodynamic properties. The 5,7-dimethyl-1,8-naphthyridine ring system is known for its stability and ability to engage in multiple hydrogen bonding interactions, which can be critical for binding to biological targets with high affinity. This feature is particularly relevant in the context of developing small-molecule inhibitors or modulators for therapeutic applications.

In recent years, there has been a surge in interest towards heterocyclic compounds that incorporate nitrogen-rich scaffolds due to their demonstrated efficacy in modulating various biological pathways. The piperidine moiety in this compound contributes to its solubility and metabolic stability, which are essential attributes for any drug candidate. Moreover, the incorporation of an oxanaphthalene group introduces an additional layer of complexity that could enhance binding specificity by providing unique spatial and electronic properties to the molecule.

One of the most compelling aspects of 2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide is its potential as a scaffold for structure-based drug design. The combination of the 5,7-dimethyl-1,8-naphthyridine, piperidine, and oxanaphthalene units creates multiple sites for interaction with biological targets. This polyvalent nature allows for the rational design of derivatives with enhanced potency and selectivity. Such features are particularly valuable in the quest to develop drugs that can precisely target disease-causing pathways without off-target effects.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of complex molecules like 2-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]-N-(oxan-4-y l)acetamide with unprecedented accuracy. These computational tools have been instrumental in identifying key interactions between the compound and potential biological targets, such as enzymes or receptors involved in metabolic diseases or cancer. By leveraging these technologies, scientists can accelerate the drug discovery process and prioritize compounds that are most likely to succeed in preclinical and clinical trials.

The synthesis of 2-[1-(5,7-dimethyl -1,8-naphthyridin -2 - yl)piperidin -4 - yl]-N -(oxan -4 - y l)acetamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis requires careful optimization to ensure high yields and purity. Key steps include the formation of the 5 , 7 -dimethyl -1 , 8 -naphthyridine core through cyclization reactions followed by functionalization at the 2-position. Subsequent coupling reactions with piperidine derivatives and finally introduction of the oxanaphthalene group via amide bond formation complete the synthetic pathway.

The role of chiral auxiliaries or catalysts in the synthesis of this compound is another area of interest. Ensuring enantiopurity is crucial for pharmaceutical applications where stereochemistry can significantly impact biological activity. Advances in asymmetric synthesis have provided chemists with powerful tools to achieve high enantiomeric excesses during key transformations.

Once synthesized, 2-[1 -(5 , 7 -dimethyl -1 , 8 -naph thy rid ine -2 - yl)piperid ine -4 - yl ] -N -( ox an -4 - y l )acet amide can be subjected to a battery of biochemical assays to evaluate its potential biological activity. These assays may include enzyme inhibition studies targeting specific kinases or receptors implicated in diseases such as cancer or neurodegeneration. Additionally, oxanaphtalene-based compounds have shown promise as probes for understanding metabolic pathways , making this molecule a valuable tool for mechanistic studies .

The pharmacokinetic profile of any drug candidate is critical for determining its clinical utility, 2-[1 -(5 , 7 dimethyl 1 , 8 naph thy rid ine 2 yl ) piperidine 4 yl ] N ( ox an 4 y l ) acet amide must be evaluated through in vitro and in vivo studies . Parameters such as solubility bioavailability distribution metabolism excretion (ADME) will provide insights into how well it behaves within living systems . These data are essential before advancing into clinical trials where safety efficacy will be further scrutinized .

In conclusion, 2-[1 -(5 , 7 dimethyl 1 , 8 naph thy rid ine 2 yl ) piperidine 4 yl ] N ( ox an 4 y l ) acet amide ( CAS No .2877653−32−0 ) represents an exciting development within pharmaceutical chemistry . Its intricate structure offers numerous opportunities for further exploration both from a synthetic perspective as well as from a biological standpoint . With continued research into its properties, this compound could emerge as part of novel therapeutic strategies targeting various human ailments . The intersection between medicinal chemistry computational biology continues to drive innovation ensuring that discoveries like these contribute meaningfully toward improving human health worldwide .

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